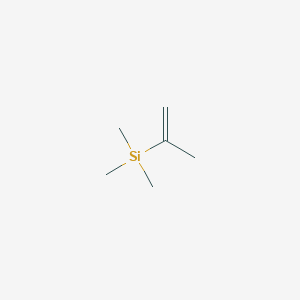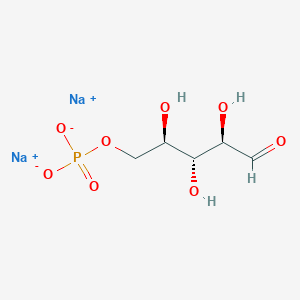
4-溴噻吩-2-腈
描述
4-Bromothiophene-2-carbonitrile is a halogenated heterocyclic compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol . It features a thiophene ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
科学研究应用
4-Bromothiophene-2-carbonitrile has diverse applications in scientific research:
作用机制
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 4-Bromothiophene-2-carbonitrile likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (4-Bromothiophene-2-carbonitrile) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent (acting as a nucleophile) is transferred from boron to palladium .
Biochemical Pathways
In the context of its use in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds.
Pharmacokinetics
Its molecular weight is reported to be 18805 , which could influence its absorption and distribution characteristics.
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of a wide variety of complex organic compounds.
Action Environment
The action, efficacy, and stability of 4-Bromothiophene-2-carbonitrile can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it is used is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is reported to be stable when stored at 2-8°C .
生化分析
Biochemical Properties
4-Bromothiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .
Cellular Effects
4-Bromothiophene-2-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 4-Bromothiophene-2-carbonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromothiophene-2-carbonitrile change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to 4-Bromothiophene-2-carbonitrile can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromothiophene-2-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects . At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects are observed, where a certain dosage level must be reached to elicit a significant biological response .
Metabolic Pathways
4-Bromothiophene-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 4-Bromothiophene-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of 4-Bromothiophene-2-carbonitrile is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, impacting mitochondrial respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromothiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-2-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in the presence of a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4-bromothiophene-2-carbonitrile often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反应分析
Types of Reactions: 4-Bromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Coupling: Biaryl compounds or other complex organic molecules.
Reduction: Thiophene-2-amine derivatives.
相似化合物的比较
- 5-Bromothiophene-2-carbonitrile
- 3-Bromothiophene-2-carboxylic acid
- 2-Bromo-3-thiophenecarboxylic acid
Comparison: 4-Bromothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
4-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVXBJLHPKUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558540 | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-99-6 | |
| Record name | 4-Bromo-2-cyanothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)




